1,6‑Naphthyridine Core Delivers Superior c‑Met Kinase Inhibitory Activity vs. 1,5‑Naphthyridine Core
In a direct scaffold‑hopping study, a series of 1,6‑naphthyridine derivatives consistently exhibited more potent inhibition of c‑Met kinase than their matched 1,5‑naphthyridine counterparts [REFS‑1]. The most active 1,6‑naphthyridine compounds (26b and 26c) showed sub‑micromolar IC₅₀ values, whereas the best 1,5‑naphthyridine derivatives in the same study failed to achieve comparable potency [REFS‑1].
| Evidence Dimension | c‑Met kinase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 1,6‑naphthyridine derivative 26c: IC₅₀ = 0.089 μM; derivative 26b: IC₅₀ = 0.11 μM |
| Comparator Or Baseline | Best 1,5‑naphthyridine derivative in series: IC₅₀ > 1 μM |
| Quantified Difference | >10‑fold improvement in potency |
| Conditions | In vitro c‑Met kinase enzymatic assay |
Why This Matters
This quantitative, cross‑scaffold comparison directly informs selection of 1,6‑naphthyridine‑based cores over 1,5‑naphthyridine cores for c‑Met‑driven oncology programs.
- [1] Wu, J.-F.; Liu, M.-M.; Huang, S.-X.; Wang, Y. Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461. Bioorg. Med. Chem. Lett. 2015, 25, 3251–3255. View Source
